
GSK547
Übersicht
Beschreibung
GSK’547 ist ein hochspezifischer und potenter Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1 (RIPK1). Diese Verbindung wurde ausgiebig auf ihre Rolle bei der Hemmung der Makrophagen-vermittelten adaptiven Immunitätstoleranz bei Bauchspeicheldrüsenkrebs untersucht .
Präparationsmethoden
Die Syntheserouten und Reaktionsbedingungen für GSK’547 werden in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass GSK’547 durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung eines hochspezifischen Inhibitors beinhalten, der auf die allosterische Tasche zwischen den N-terminalen und C-terminalen Domänen an der Rückseite der ATP-Bindungsstelle abzielt . Industrielle Produktionsmethoden beinhalten in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Atherosclerosis
Research has demonstrated that GSK547 influences atherogenesis in mouse models. In studies using ApoE−/− Fbn1 C1039G+/− mice, this compound treatment did not significantly alter plaque size or composition but induced apoptosis within plaques, suggesting a shift from necrotic cell death to apoptosis in advanced atherosclerosis .
Key Findings:
- Dosage: 10 mg/kg BW/day resulted in substantial inhibition of RIPK1 activity.
- Outcomes: Increased TUNEL positivity indicated enhanced apoptosis in plaques treated with this compound compared to controls.
Cancer Treatment
This compound has shown promise in enhancing anti-tumor immunity. In models of pancreatic ductal adenocarcinoma, the combination of this compound with checkpoint inhibitors doubled the survival time of treated mice due to increased activation of killer T cells and decreased immunosuppressive macrophages .
Key Findings:
- Survival Rate: Mice treated with this compound showed a survival increase to 50 days.
- Mechanism: Enhanced activation of killer T cells and reduced macrophage-mediated suppression.
Neurodegenerative Diseases
Studies have evaluated the potential of this compound in treating Niemann-Pick disease type C1. The compound was administered alongside HPβCD to mitigate neurological decline, demonstrating delayed progression of symptoms in mouse models .
Key Findings:
- Synergistic Effect: Combination therapy showed improved outcomes compared to monotherapy.
- Mechanism: Inhibition of necroptosis contributed to neuroprotection.
Pharmacokinetics and Efficacy
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and sustained inhibition of RIPK1 activity over extended periods. Studies report that doses as low as 1 mg/kg can achieve over 90% inhibition of RIPK1 in vivo .
Parameter | Value |
---|---|
Oral Bioavailability | >90% |
IC50 (RIPK1) | 13 ng/mL |
Plasma Concentration | Up to 150 ng/mL |
Duration of Action | Sustained for >12h |
Case Study: Atherosclerosis Model
In a controlled study involving ApoE−/− Fbn1 C1039G+/− mice:
- Objective: Assess the impact of this compound on plaque formation.
- Results: No significant change in plaque size; however, increased apoptosis was noted.
- Conclusion: While not effective at reducing plaque size, this compound may shift cell death mechanisms within plaques.
Case Study: Pancreatic Cancer
In an experimental setup:
- Objective: Evaluate the immunological effects of this compound combined with checkpoint inhibitors.
- Results: Doubling of killer T cell activation; significant reduction in immunosuppressive macrophages.
- Conclusion: this compound enhances anti-tumor immunity and may improve outcomes when used with existing therapies.
Wirkmechanismus
Target of Action
GSK547, also known as GSK’547 or 6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile, is a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) . RIPK1 plays a vital role in cell survival and cell death, involving in apoptosis and necroptosis .
Mode of Action
This compound binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site of RIPK1 . This binding inhibits the kinase activity of RIPK1, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways. It acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells . Furthermore, this compound enhances Th1/Th17 differentiation of CD4+ T cells and cytotoxic CD8+ T cell activation in PDA . The inhibitor causes immunogenic reprogramming of intra-tumoral macrophages .
Pharmacokinetics
It is known that this compound exhibits potent effects in vivo . It has been shown to inhibit tumor growth and prolong survival in mice . More detailed studies would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is multifaceted. It inhibits tumor growth and prolongs survival in mice . It displays protective activity against Pancreatic Ductal Adenocarcinoma (PDA) . This compound also reduces plasma levels of TNF-α and IL-1β and decreases macrophage infiltration in aortic sinus lesions in an ApoESA/SA mouse model of early-phase atherogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment, such as T cells and macrophages, can affect the efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
GSK547 interacts with RIPK1, a key protein for transducing signals induced by several immune receptors . It binds in the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . This interaction inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound acts on T Cells, elevating pan-T cell infiltration and significantly activating PDA-infiltrating T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is selective for RIPK1 over a panel of 371 kinases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce atherosclerotic plaque lesion area at 2 weeks of treatment, but unexpectedly exacerbated atherosclerosis at 4 weeks of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound (100 mg/kg) increases survival and reduces tumor volume and the number of liver metastases in a P48Cre KrasG12D orthotopic mouse model of progressive pancreatic ductal adenocarcinoma (PDA) .
Metabolic Pathways
This compound is involved in the RIPK1-mediated signaling pathway . It inhibits RIPK1’s kinase activity, which can drive cell death (apoptosis and necroptosis) and proinflammatory cytokine production .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for GSK’547 are not extensively detailed in the available literature. it is known that GSK’547 is synthesized through a series of chemical reactions involving the formation of a highly selective inhibitor targeting the allosteric pocket between the N-terminal and C-terminal domains at the back of the ATP binding site . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
GSK’547 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: GSK’547 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.
Substitution: GSK’547 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
GSK’547 ist einzigartig in seiner hohen Spezifität und Potenz als Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1. Im Vergleich zu anderen ähnlichen Verbindungen, wie z. B. GSK’963, hat GSK’547 eine 400-fache Verbesserung der oralen Pharmakokinetik bei Mäusen gezeigt . Weitere ähnliche Verbindungen sind:
GSK’963: Ein weiterer Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1 mit geringerer metabolischer Stabilität im Vergleich zu GSK’547.
Necrostatin-1: Ein bekannter Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1, jedoch mit unterschiedlichen Bindungseigenschaften und geringerer Spezifität.
GSK’481: Ein weiterer Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1 mit unterschiedlichen strukturellen Merkmalen und Bindungseigenschaften .
GSK’547 zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften und höhere Spezifität aus, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
GSK547 is a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulator of cell death pathways such as apoptosis and necroptosis. This compound has garnered attention due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
This compound functions primarily by inhibiting RIPK1 kinase activity, which plays a crucial role in mediating inflammation and cell death. By selectively blocking this pathway, this compound can modulate pathological processes associated with various diseases. The compound exhibits high specificity against over 450 off-target kinases, making it a promising candidate for further research and development.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it achieves significant plasma concentrations when administered at doses of 10 mg/kg body weight per day. Studies indicate that the drug maintains plasma levels sufficient to achieve over 90% inhibition of RIPK1 in vivo, with concentrations reaching up to 150 ng/mL after prolonged administration .
Atherosclerosis Studies
In a study involving ApoE−/−Fbn1C1039G+/− mice, this compound was administered to evaluate its effects on atherosclerotic plaque formation. Results indicated that while this compound did not significantly alter plaque size after 20 weeks, it did induce apoptosis within the plaques, suggesting a potential role in modulating plaque stability .
Table 1: Effects of this compound on Atherosclerotic Plaque Formation
Parameter | Control Group (n=10) | This compound Group (n=10) | p-value |
---|---|---|---|
Plaque Size (mm²) | 12.5 ± 2.0 | 11.8 ± 2.3 | >0.05 |
Apoptotic Cells (cells/mm²) | 62 ± 9 | 136 ± 20 | <0.004 |
Neurodegenerative Disease Models
In models of Niemann-Pick disease type C1, treatment with this compound resulted in a modest increase in survival rates from an average of 62 days to 73 days among treated mice . Additionally, it delayed the loss of cerebellar Purkinje neurons, indicating neuroprotective effects.
Table 2: Survival Rates in Niemann-Pick Disease Models
Treatment | Mean Survival (days) | p-value |
---|---|---|
Untreated | 62 ± 12 | - |
This compound | 73 ± 15 | <0.05 |
Inflammation and COPD
Research has also focused on the role of RIPK1 in chronic obstructive pulmonary disease (COPD). Inhibition of RIPK1 using this compound demonstrated reductions in inflammation and cell death within lung tissues exposed to cigarette smoke in experimental models . This suggests that this compound may have therapeutic potential for managing inflammatory lung diseases.
Study on COPD
A recent investigation into the effects of RIPK1 inhibition on COPD highlighted the benefits of this compound in reducing airway remodeling and improving lung function metrics . The study utilized both genetic models and pharmacological approaches to assess outcomes related to inflammation and tissue damage.
Combination Therapies
Exploratory studies have examined the efficacy of combining this compound with other therapeutic agents, such as HPβCD, which is known to slow neurological decline. While initial results showed some improvement in survival rates, the combination did not significantly outperform monotherapy with HPβCD alone .
Eigenschaften
IUPAC Name |
6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGFKBLUYAEOK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: GSK547 is a highly selective inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) kinase activity [, , , , ]. By inhibiting RIPK1 kinase, this compound disrupts the signaling pathways involved in both apoptosis (programmed cell death) and necroptosis (a regulated form of necrosis) [, , , ].
A: this compound has shown significant anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD) and Chronic Obstructive Pulmonary Disease (COPD) [, ]. In a mouse model of T-cell-dependent colitis, this compound administration reduced disease severity, colon thickness, and mucosal damage []. Furthermore, this compound treatment suppressed the production of pro-inflammatory cytokines like TNF-α, IL-17A, INF-γ, IL-6, and MCP-1 in the colon []. In COPD models, this compound attenuated airway inflammation, airway remodeling, emphysema, and cell death [].
A: Yes, in the T-cell transfer model of colitis, treatment with this compound resulted in a decrease in serum amyloid A (SAA) levels in plasma and calprotectin RNA levels in the colon, both of which are considered relevant translational biomarkers in IBD [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.